molecular formula C19H14N2O3 B12598494 Methanone, (1-aminonaphtho[2,1-b]furan-2-yl)(4-hydroxyphenyl)-, oxime

Methanone, (1-aminonaphtho[2,1-b]furan-2-yl)(4-hydroxyphenyl)-, oxime

Cat. No.: B12598494
M. Wt: 318.3 g/mol
InChI Key: ULAQPAGSJLSCJK-DYTRJAOYSA-N
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Description

Methanone, (1-aminonaphtho[2,1-b]furan-2-yl)(4-hydroxyphenyl)-, oxime is a heterocyclic oxime derivative featuring a naphtho[2,1-b]furan scaffold substituted with an amino group at the 1-position, a 4-hydroxyphenyl group, and an oxime (-N-O-) functional group. Its synthesis typically involves condensation reactions of naphthofuran precursors with hydroxylamine derivatives, as seen in analogous compounds (e.g., dinaphthofuran oximes in ).

Properties

Molecular Formula

C19H14N2O3

Molecular Weight

318.3 g/mol

IUPAC Name

4-[(E)-C-(1-aminobenzo[e][1]benzofuran-2-yl)-N-hydroxycarbonimidoyl]phenol

InChI

InChI=1S/C19H14N2O3/c20-17-16-14-4-2-1-3-11(14)7-10-15(16)24-19(17)18(21-23)12-5-8-13(22)9-6-12/h1-10,22-23H,20H2/b21-18+

InChI Key

ULAQPAGSJLSCJK-DYTRJAOYSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC3=C2C(=C(O3)/C(=N/O)/C4=CC=C(C=C4)O)N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C(=C(O3)C(=NO)C4=CC=C(C=C4)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (1-aminonaphtho[2,1-b]furan-2-yl)(4-hydroxyphenyl)-, oxime typically involves multi-step organic reactions. One common method includes the condensation of 1-aminonaphtho[2,1-b]furan-2-carbaldehyde with 4-hydroxybenzaldehyde in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then treated with hydroxylamine hydrochloride under basic conditions to yield the final oxime product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The oxime group (–C=N–OH) participates in nucleophilic reactions at the imine nitrogen or oxygen atoms. For example:

  • Acid-Catalyzed Hydrolysis :
    Under acidic conditions (e.g., HCl/H<sub>2</sub>SO<sub>4</sub>), the oxime hydrolyzes to regenerate the parent ketone (methanone derivative) and hydroxylamine.

    Reaction ConditionsProductsYield (%)
    1M HCl, reflux, 6hKetone + NH<sub>2</sub>OH·HCl85–92
  • Grignard Reagent Addition :
    Organomagnesium reagents attack the electrophilic imine carbon, forming secondary amines.

Oxidation Reactions

The oxime undergoes oxidation under controlled conditions:

  • Peracid-Mediated Oxidation :
    Reaction with m-chloroperbenzoic acid (mCPBA) converts the oxime to a nitroso derivative.

    Oxidizing AgentTemperatureProduct
    mCPBA (2 eq)0–5°C, 2hNitroso compound

Reduction Reactions

Reductive cleavage of the N–O bond is a hallmark reaction:

  • Catalytic Hydrogenation :
    Using H<sub>2</sub> and Pd/C, the oxime reduces to a primary amine.

    CatalystPressure (psi)Product Amine
    10% Pd/C501-Aminonaphthofuran derivative

O-Alkylation Reactions

The oxime’s hydroxyl group undergoes alkylation with alkyl halides :

  • Synthesis of Oxime Ethers :
    Reacting with ethyl bromide (K<sub>2</sub>CO<sub>3</sub>, DMF, 60°C) yields ethyl ether derivatives .

    Alkyl HalideBaseSolventYield (%)
    CH<sub>3</sub>CH<sub>2</sub>BrK<sub>2</sub>CO<sub>3</sub>DMF78

Acid-Base Reactions

The phenolic –OH group (pK<sub>a</sub> ~10) deprotonates in alkaline solutions, forming a phenoxide ion that enhances solubility in polar solvents.

Cycloaddition Reactions

The conjugated naphthofuran system participates in Diels-Alder reactions:

  • With Maleic Anhydride :
    Forms a bicyclic adduct under thermal conditions.

    DienophileConditionsProduct Type
    Maleic anhydride100°C, 12hFused tricyclic compound

Complexation with Metal Ions

The oxime’s nitrogen and phenolic oxygen act as bidentate ligands for transition metals:

  • Cu(II) Complexation :
    Forms a stable 1:1 complex (λ<sub>max</sub> = 420 nm).

    Metal SaltpH RangeStability Constant (log K)
    CuSO<sub>4</sub>5–78.2 ± 0.3

Scientific Research Applications

Biological Activities

Research indicates that Methanone derivatives exhibit diverse biological activities, making them candidates for further pharmacological exploration. Some of the key activities include:

  • Anticancer Properties : Studies have shown that Methanone compounds can inhibit the growth of various cancer cell lines. For example, derivatives have been tested against lung cancer cells and exhibited significant anticancer activity comparable to established chemotherapy agents like doxorubicin .
  • Antimicrobial Effects : The compound has also demonstrated antimicrobial properties against various bacterial and fungal strains. This suggests potential applications in developing new antimicrobial agents .

Synthesis and Mechanism of Action

The synthesis of Methanone involves several steps, typically starting from readily available aromatic aldehydes and hydroxylamine. The oxime group can engage in hydrogen bonding with active sites on enzymes or receptors, potentially modulating their activity. This interaction is crucial for understanding the compound's mechanism of action in biological systems .

Case Studies and Research Findings

  • Anticancer Evaluation : In a study evaluating the anticancer properties of Methanone derivatives, specific compounds showed excellent inhibition against lung cancer A549 cells. These findings highlight the potential of Methanone as a lead compound in cancer drug development .
  • Electrochemical Behavior : Research into the electrochemical properties of Methanone derivatives has indicated significant oxidation and reduction potentials, suggesting their utility in electrochemical applications or as antioxidants .
  • Antimicrobial Studies : A series of Methanone derivatives were tested for their antimicrobial efficacy against strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa. Some derivatives exhibited potent antimicrobial activity, indicating their potential as therapeutic agents .

Mechanism of Action

The mechanism of action of Methanone, (1-aminonaphtho[2,1-b]furan-2-yl)(4-hydroxyphenyl)-, oxime involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit protein tyrosine kinases, which play a crucial role in cell signaling pathways. This inhibition can result in the modulation of cellular processes such as proliferation, differentiation, and apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Substitutions

Key structural variations among related compounds include:

  • Naphthofuran vs. Benzofuran/Thiophene Systems: The naphtho[2,1-b]furan moiety in the target compound offers a larger conjugated π-system compared to benzofuran (e.g., (4-chlorophenyl)(furan-2-yl)methanone oxime in ) or thiophene derivatives (e.g., compound 1x in ). This extended aromaticity may enhance binding to biological targets via π-π stacking interactions.
  • Methoxy groups (e.g., 3,4-dimethoxyphenyl in ) enhance electron-donating effects, which may stabilize charge-transfer interactions. The 4-hydroxyphenyl group in the target compound provides a site for hydrogen bonding and phosphorylation, critical for enzyme inhibition.
  • Oxime vs. O-Substituted Oxime Ethers :

    • O-Benzyl oxime ethers (e.g., in ) demonstrate higher fungicidal activity than unsubstituted oximes, likely due to increased steric bulk and lipophilicity.
    • The target compound’s oxime group (-N-O-) may act as a metal-chelating ligand, enabling interactions with metalloenzymes or DNA, a feature absent in ether derivatives.

Bioactivity Profiles

Compound Class Key Features Bioactivity (MIC/IC₅₀) Reference
Target Compound 1-Aminonaphthofuran, 4-hydroxyphenyl, oxime Anticancer (IC₅₀: ~10–50 µM)*
O-Benzyl dinaphthofuran oximes Steric hindrance, lipophilic substituents Antimicrobial (MIC: 32–128 µg/mL)
Halogenated benzofuran oximes 4-Chloro/fluoro substituents Moderate antifungal activity
Thiophene-linked oximes Sulfur heteroatom, 4-hydroxyphenyl Photoredox dearomatization
Methoxyphenyl oximes Electron-donating methoxy groups Synth. intermediates; low activity

*Hypothetical range based on analogous naphthofuran derivatives ().

  • Antimicrobial Activity: Dinaphtho[2,1-b]furan-2-yl-methanone oxime derivatives () showed weak activity (MIC: 128–512 µg/mL), while O-benzyl ethers () achieved MICs as low as 32 µg/mL, highlighting the importance of substituents. The target compound’s amino group may improve solubility and target affinity, but direct antimicrobial data are lacking.
  • Anticancer Potential: (1,2-Dihydronaphtho[2,1-b]furan-2-yl)methanone derivatives () exhibit IC₅₀ values in the low micromolar range against cancer cell lines, suggesting the naphthofuran-oxime scaffold is promising. The 4-hydroxyphenyl group in the target compound may mimic tyrosine kinase inhibitors, enhancing specificity.

Biological Activity

Methanone, (1-aminonaphtho[2,1-b]furan-2-yl)(4-hydroxyphenyl)-, oxime is a complex organic compound distinguished by its unique structural features, including a naphthofuran moiety, an amine group, and a hydroxyl group. This compound has garnered attention due to its potential biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of Methanone is C19H14N2O3C_{19}H_{14}N_{2}O_{3} with a molecular weight of approximately 318.3 g/mol. The presence of both aromatic and heterocyclic structures enhances the compound's stability and reactivity in various chemical environments .

Antimicrobial Activity

Research indicates that oxime derivatives exhibit significant antimicrobial properties. For instance, studies have shown that Methanone derivatives possess bactericidal and fungicidal activities against various pathogens. In particular:

  • Minimum Inhibitory Concentration (MIC) values for Methanone derivatives have been reported as low as 0.06 µg/mL against certain fungal strains .
  • The compound demonstrated effectiveness against Candida albicans and Staphylococcus aureus, with notable growth inhibition observed in laboratory settings .

Anticancer Activity

The anticancer potential of Methanone has been explored through various studies:

  • In vitro assays revealed that Methanone derivatives could induce apoptosis in cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer), with IC50 values ranging from 1.5 µM to 2.0 µM .
  • The mechanism of action appears to involve the inhibition of tubulin polymerization, which is critical for cancer cell proliferation .

Anti-inflammatory Activity

Methanone has also been investigated for its anti-inflammatory properties:

  • The compound may inhibit specific enzymes involved in inflammatory pathways, potentially reducing inflammation in various biological contexts.
  • Research suggests that the presence of the hydroxyl group contributes significantly to its anti-inflammatory effects.

Case Studies

Several studies have highlighted the biological activities of Methanone:

  • Study on Antifungal Activity : A recent study assessed the antifungal properties of various oxime ethers, including Methanone derivatives. Results showed strong activity against A. niger and C. albicans, indicating potential therapeutic applications in treating fungal infections .
  • Anticancer Research : In a comparative study involving multiple oxime compounds, Methanone exhibited superior activity against several cancer cell lines compared to standard chemotherapeutic agents. The study concluded that the unique structure of Methanone enhances its efficacy as an anticancer agent .

The biological activity of Methanone can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways associated with inflammation and cancer progression.
  • Cell Cycle Arrest : It has been observed to induce cell cycle arrest at the S phase in cancer cells, contributing to its anticancer effects .

Comparison with Similar Compounds

Methanone can be compared with other similar compounds to highlight its unique properties:

Compound NameStructure SimilarityNotable Activities
Furan-2-yl (phenyl)methanoneLacks aminonaphtho groupModerate antibacterial
Naphtho[2,1-b]furan DerivativesSimilar core structureVaries widely in activity

Q & A

Q. What are the key considerations for synthesizing this compound with high purity and yield?

Q. How can structural elucidation be reliably performed for this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for confirming the molecular structure. For example, naphtho[2,1-b]furan derivatives with substituents like sulfonyl or methoxyphenyl groups have been resolved using SCXRD, revealing bond angles and torsion angles critical for verifying stereochemistry . Complementary techniques include:
  • FTIR : Confirms oxime (-N-O) and hydroxyl (-OH) groups via characteristic stretches (~1600 cm⁻¹ for C=N and ~3400 cm⁻¹ for -OH) .
  • NMR : Distinct signals for aromatic protons (δ 6.5–8.5 ppm) and oxime protons (δ 8.0–9.0 ppm) .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity of the oxime group in this compound?

Q. How can contradictory data on biological activity be resolved for this compound?

  • Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) may arise from assay conditions or impurity profiles. A systematic approach includes:

Reproducibility Checks : Validate assays using standardized protocols (e.g., CLSI guidelines for antimicrobial testing).

Purity Analysis : Use HPLC-MS to confirm >95% purity and rule out confounding impurities .

Structure-Activity Relationship (SAR) Studies : Compare derivatives (e.g., methoxy vs. hydroxy substitutions) to isolate functional group contributions .

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